molecular formula C14H17N3O4 B2943470 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile CAS No. 301823-01-8

3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile

Cat. No. B2943470
CAS RN: 301823-01-8
M. Wt: 291.307
InChI Key: FABPLLLJQVVAQX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a nitrobenzyl derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific cellular targets. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells. This compound has been shown to exhibit antibacterial activity against a range of bacterial strains. This compound has also been shown to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations. This compound is not water-soluble, which can limit its use in certain experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile. One potential direction is the development of this compound as a photosensitive agent for cancer therapy. Another potential direction is the investigation of the antibacterial properties of this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Finally, the synthesis of this compound could be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound that has potential applications in various fields. This compound has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. The unique properties of this compound make it a promising candidate for further research. The synthesis method of this compound has been optimized to achieve high yield and purity. This compound has several advantages for lab experiments, but also has some limitations. There are many potential future directions for the study of this compound, including the development of this compound as a photosensitive agent for cancer therapy and the investigation of its antibacterial properties.

Synthesis Methods

The synthesis of 3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 4-morpholino-3-nitrobenzaldehyde with 3-hydroxypropanenitrile in the presence of a base catalyst. This results in the formation of this compound. The synthesis of this compound has been optimized to achieve high yield and purity.

Scientific Research Applications

3-Hydroxy-2-(4-morpholino-3-nitrobenzyl)propanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities. This compound has also been investigated for its potential use as a photosensitive agent for cancer therapy. The unique properties of this compound make it a promising candidate for further research.

properties

IUPAC Name

2-(hydroxymethyl)-3-(4-morpholin-4-yl-3-nitrophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-9-12(10-18)7-11-1-2-13(14(8-11)17(19)20)16-3-5-21-6-4-16/h1-2,8,12,18H,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPLLLJQVVAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CC(CO)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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